Dodecan-1,12-diylbis(benzyldimethylammonium) dichloride
Description
Dodecan-1,12-diylbis(benzyldimethylammonium) dichloride (CAS: 94231-25-1) is a dimeric quaternary ammonium compound (QAC) with the molecular formula C₃₀H₅₀Cl₂N₂ and a molecular weight of 509.64 g/mol . Structurally, it consists of two benzyldimethylammonium moieties connected by a dodecane (C₁₂) chain, forming a symmetrical cationic surfactant. This compound is distinct due to its dual positively charged nitrogen centers and extended hydrophobic backbone, which influence its physicochemical properties, such as micelle formation, antimicrobial activity, and solubility in aqueous and organic phases.
Properties
CAS No. |
94231-25-1 |
|---|---|
Molecular Formula |
C30H50Cl2N2 |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
benzyl-[12-[benzyl(dimethyl)azaniumyl]dodecyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C30H50N2.2ClH/c1-31(2,27-29-21-15-13-16-22-29)25-19-11-9-7-5-6-8-10-12-20-26-32(3,4)28-30-23-17-14-18-24-30;;/h13-18,21-24H,5-12,19-20,25-28H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
YPBOGOKUBITHPK-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecan-1,12-diylbis(benzyldimethylammonium) dichloride typically involves the reaction of dodecane-1,12-diol with benzyl chloride in the presence of a base, followed by quaternization with dimethylamine and subsequent treatment with hydrochloric acid to form the dichloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high purity and yield. The process includes steps such as purification through recrystallization and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Dodecan-1,12-diylbis(benzyldimethylammonium) dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodecan-1,12-dioic acid, while reduction may produce dodecan-1,12-diol .
Scientific Research Applications
Dodecan-1,12-diylbis(benzyldimethylammonium) dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: This compound is employed in the study of cell membranes and as a disinfectant due to its antimicrobial properties.
Medicine: It is investigated for its potential use in drug delivery systems and as an antiseptic agent.
Industry: It is used in the formulation of detergents, fabric softeners, and emulsifiers
Mechanism of Action
The mechanism of action of dodecan-1,12-diylbis(benzyldimethylammonium) dichloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This action is primarily due to its surfactant properties, which allow it to insert into and destabilize the membrane structure .
Comparison with Similar Compounds
Benzalkonium Chloride (BAC) Derivatives
BACs are monomeric QACs with a general structure of benzyldimethylalkylammonium chloride, where the alkyl chain length varies (typically C₈–C₁₈). For example:
Key Differences :
- BAC12, with a single charge and shorter effective chain length, may exhibit faster diffusion but lower persistence in lipid-rich environments.
Other Benzyldimethylammonium Chlorides
Regulatory documents describe mixtures of n-alkyl(C₁₂–C₁₈) benzyldimethylammonium chloride (e.g., molecular weights 351–380 g/mol) . These are monomeric homologs with alkyl chains adjusted for optimized antimicrobial performance.
Functional Implications :
- The rigid spacer in the dimeric compound may reduce conformational flexibility, affecting interactions with bacterial membranes compared to monomeric analogs .
- Regulatory approval for monomeric variants highlights their established safety profiles, whereas the dimeric form may require further toxicological evaluation .
Q & A
Q. Experimental Design Considerations :
- Control pH (5–7) to avoid hydrolysis.
- Use ultra-pure water to minimize ionic interference.
Advanced: What strategies resolve contradictions in literature regarding the antimicrobial efficacy of quaternary ammonium compounds with varying alkyl chain lengths?
Methodological Answer:
Contradictions arise from differences in:
- Test Organisms : Gram-positive vs. Gram-negative bacteria exhibit varying membrane susceptibility.
- Biofilm vs. Planktonic Assays : Biofilms require higher concentrations due to extracellular matrix resistance .
- Organic Load Interference : Serum or organic matter inactivates cationic surfactants; standardize protocols using CLSI M07-A11 guidelines.
Q. Resolution Strategies :
- Conduct meta-analyses stratified by organism type and experimental conditions.
- Use isogenic bacterial strains to isolate chain-length effects.
Advanced: What in silico methods predict the environmental fate and ecotoxicological impact of this compound?
Methodological Answer:
- QSAR Models : Predict biodegradability (e.g., BIOWIN) and toxicity (e.g., ECOSAR) based on logP and charge density.
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to assess bioaccumulation potential.
- Read-Across Analysis : Compare with data for didecyldimethylammonium chloride, which shows moderate persistence (DT₅₀: 30–60 days) and high toxicity to aquatic organisms (LC₅₀: 0.1–1 mg/L for Daphnia) .
Basic: How does the molecular structure influence solubility and stability in aqueous vs. organic solvents?
Methodological Answer:
- Solubility : The dichloride salt is water-soluble due to ionic character but forms micelles at high concentrations. In organic solvents (e.g., chloroform), solubility is limited unless paired with lipophilic counterions.
- Stability : Degrades under strong acidic (pH < 2) or alkaline (pH > 10) conditions via Hoffmann elimination. Store at 4°C in amber vials to prevent photodegradation .
Advanced: How should researchers optimize parameters for studying interactions with lipid bilayers or cell membranes?
Methodological Answer:
- Langmuir Monolayer Studies : Vary surface pressure and monitor insertion kinetics using a Langmuir trough.
- Fluorescence Anisotropy : Label membranes with DPH to assess fluidity changes upon surfactant incorporation.
- Cryo-EM : Visualize membrane disruption at molecular resolution.
- Controls : Include lipid-only systems and surfactants with shorter alkyl chains (e.g., C8–C10) to isolate chain-length effects .
Advanced: What methodologies assess the compound's potential for inducing antimicrobial resistance?
Methodological Answer:
- Serial Passage Assays : Expose bacteria to sub-inhibitory concentrations over 30 generations; monitor MIC shifts.
- Genomic Analysis : Use whole-genome sequencing to identify mutations in membrane biosynthesis genes (e.g., mprF, dltABCD).
- Mechanistic Studies : Employ liposome leakage assays to determine if resistance correlates with reduced membrane interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
